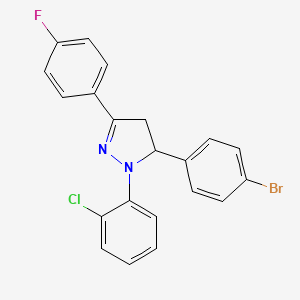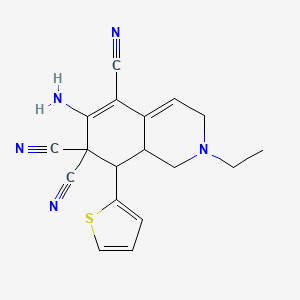methanone](/img/structure/B11555372.png)
[1,2-Bis(ethylsulfonyl)-8-methylindolizin-3-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE: is a synthetic organic compound belonging to the indolizine family. This compound is characterized by its unique structure, which includes a benzoyl group, two ethanesulfonyl groups, and a methyl group attached to an indolizine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indolizine core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Ethanesulfonyl Groups: The ethanesulfonyl groups can be added through sulfonation reactions using ethanesulfonyl chloride and a base such as pyridine.
Methylation: The final step involves the methylation of the indolizine core, which can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The ethanesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted indolizine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications includes exploring its role as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, including dyes, pigments, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and ethanesulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-BENZOYL-1,2-BIS(METHANESULFONYL)-8-METHYLINDOLIZINE
- 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-7-METHYLINDOLIZINE
- 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-ETHYLINDOLIZINE
Uniqueness: 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE stands out due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The combination of benzoyl, ethanesulfonyl, and methyl groups in this particular arrangement provides unique properties that are not observed in closely related compounds.
Propiedades
Fórmula molecular |
C20H21NO5S2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
[1,2-bis(ethylsulfonyl)-8-methylindolizin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H21NO5S2/c1-4-27(23,24)19-16-14(3)10-9-13-21(16)17(20(19)28(25,26)5-2)18(22)15-11-7-6-8-12-15/h6-13H,4-5H2,1-3H3 |
Clave InChI |
RIOQZVBRESRXHF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CC)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555294.png)
![5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11555297.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555305.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11555308.png)
![5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11555315.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)methoxy]benzamide](/img/structure/B11555316.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11555320.png)
![1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone](/img/structure/B11555322.png)

![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11555335.png)

![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11555353.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555361.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11555366.png)
